molecular formula C4H8<br>CH2=C(CH3)2<br>C4H8 B052900 Isobutylene CAS No. 115-11-7

Isobutylene

Cat. No. B052900
CAS RN: 115-11-7
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutylene can be synthesized from synthesis gas, a mixture of carbon monoxide and hydrogen, over zirconium dioxide-based catalysts. A study demonstrates that catalysts prepared by precipitation methods are highly active, while those prepared hydrothermally are more selective towards isobutylene. Optimizing catalyst composition and process conditions, such as temperature and pressure, significantly affects the yield and selectivity of isobutylene production (Postula et al., 1994). Another approach involves the dehydration of ethanol in the presence of zinc oxide and zirconia catalysts, which reveals an optimum molar ratio for the highest selectivity towards isobutylene production (Ponomareva et al., 2018).

Molecular Structure Analysis

The molecular structure of gaseous isobutylene has been investigated using electron diffraction, which provides precise measurements of its internuclear distances and angles, revealing a detailed structural configuration (Bartell & Bonham, 1960).

Chemical Reactions and Properties

Isobutylene's chemical reactivity includes its polymerization and copolymerization capabilities. The Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes has been explored for the synthesis of polyisobutylene with high commercial interest due to its unique properties (Kostjuk, 2015).

Physical Properties Analysis

Isobutylene's physical properties, including its volatility and reactivity, make it a key feedstock in producing various chemical products. Its synthesis and processing conditions significantly influence its physical characteristics, which are crucial for its storage and application in industrial processes.

Chemical Properties Analysis

Isobutylene's chemical properties, such as its ability to undergo polymerization reactions, are essential for synthesizing valuable polymers and elastomers. The synthesis process and catalyst selection play a pivotal role in determining the product's properties, including molecular weight distribution and functional group content (Fodor & Faust, 1995).

Scientific Research Applications

  • Medical Applications : Poly(Styrene-block-IsoButylene-block-Styrene) (SIBS), derived from isobutylene, is used in various medical devices. It demonstrates biocompatibility and stability when in contact with metal, making it suitable for applications such as drug-eluting coronary stents, ophthalmic implants for glaucoma treatment, and potentially synthetic heart valves (Pinchuk et al., 2008).

  • Chemical Production : Isobutylene is pivotal in synthesizing high-value-added chemical products like methyl tert-butyl ether, butyl rubber, polyisobutylene, and methyl methacrylate. This highlights its role as a key fine chemical product (Ren Wan-zhong, 2013).

  • Fuel and Energy : The oxidative dehydrogenation of isobutane to produce isobutylene can achieve high selectivity and conversion, highlighting its potential in the energy sector. This process involves using ceramic foam monoliths coated with Pt and operates at high temperatures, yielding significant amounts of isobutylene and propylene (Huff & Schmidt, 1995).

  • Polymer Science : Isobutylene is used in the production and analysis of various polymers. Its polymerization and the properties of the resulting materials, such as polyisobutylene, have been extensively studied for applications in different fields (Sangalov, Minsker & Zaikov, 2023).

  • Environmental Applications : The dehydration of fermented isobutanol to produce isobutylene serves as a platform for synthesizing renewable chemicals and fuels. This method demonstrates high conversion and selectivity for isobutylene production, emphasizing its role in sustainable practices (Taylor, Jenni & Peters, 2010).

Safety And Hazards

Isobutylene is a colorless gas with a faint petroleum-like odor. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily . It can asphyxiate by the displacement of air .

Future Directions

The global Isobutylene market has reached around 1780 thousand tonnes in 2022 and is expected to grow at a CAGR of around 4.2% during the forecast period until 2032 . The increasing demand for isobutylene in the production of downstream chemicals like MTBE is the major usage of isobutylene .

properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
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DSSTOX Substance ID

DTXSID9020748
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Product Name

Isobutylene

Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS RN

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOBUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
C4
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutylene
Reactant of Route 2
Isobutylene
Reactant of Route 3
Isobutylene
Reactant of Route 4
Isobutylene
Reactant of Route 5
Isobutylene
Reactant of Route 6
Isobutylene

Citations

For This Compound
55,300
Citations
L Pinchuk, GJ Wilson, JJ Barry, RT Schoephoerster… - Biomaterials, 2008 - Elsevier
Poly(Styrene-block-IsoButylene-block-Styrene) (“SIBS”) is a biostable thermoplastic elastomer with physical properties that overlap silicone rubber and polyurethane. Initial data …
Number of citations: 318 www.sciencedirect.com
R Faust, JP Kennedy - Polymer Bulletin, 1986 - Springer
A new family of initiating systems has been discovered that efficiently induces the truly living polymerization of isobutylene (IB). The initiating systems are complexes of organic tertiary …
Number of citations: 355 link.springer.com
R Faust, JP Kennedy - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
Truly living polymerization of isobutylene (IB) has been achieved for the first time by the use of new initiating systems comprising organic acetate‐BCl 3 complexes under conventional …
Number of citations: 186 onlinelibrary.wiley.com
LS Bartell, RA Bonham - The Journal of Chemical Physics, 1960 - pubs.aip.org
The molecular structure of gaseous isobutylene has been investigated by the sector‐microphotometer method of electron diffraction. The major internuclear distances found, in terms of …
Number of citations: 109 pubs.aip.org
T Rajasekhar, G Singh, GS Kapur, SSV Ramakumar - RSC advances, 2020 - pubs.rsc.org
… isobutylene cationic polymerization, and conventional & living polymerization of isobutylene … This review finally covers the recent progress in CCTP of isobutylene/industrial Raffinate-1 …
Number of citations: 25 pubs.rsc.org
SV Kostjuk - RSC advances, 2015 - pubs.rsc.org
This article reviews recent approaches toward the synthesis of exo-olefin terminated polyisobutylene (PIB) or so-called highly reactive PIB (HR PIB). The advantages and disadvantages …
Number of citations: 86 pubs.rsc.org
SV Kostjuk, HY Yeong, B Voit - Journal of Polymer Science Part …, 2013 - Wiley Online Library
This review highlights recent approaches toward polyisobutylene (PIB) by an energy efficient room temperature cationic polymerization. Special focus is laid on our own work using …
Number of citations: 82 onlinelibrary.wiley.com
K Klepáčová, D Mravec, A Kaszonyi, M Bajus - Applied Catalysis A …, 2007 - Elsevier
… isobutylene was injected to the reactor (used excess of isobutylene means 1.3 molecules of isobutylene to … The maximum solubility of isobutylene in different solvents was measured by …
Number of citations: 251 www.sciencedirect.com
F Herbst, S Seiffert, WH Binder - Polymer Chemistry, 2012 - pubs.rsc.org
Mono- and bifunctional supramolecular poly(isobutylene)s (PIBs) bearing hydrogen-bonding motifs (barbituric acid or a Hamilton wedge) are prepared by a combination of living …
Number of citations: 186 pubs.rsc.org
JF Brown Jr - Journal of the American Chemical Society, 1957 - ACS Publications
Fig. 1.—Proposed course of the reaction between nitric oxide and liquid isobutylene. complete identification and estimation of the con-stituents of the separated fractions. During the …
Number of citations: 127 pubs.acs.org

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